2,3-Dimethylisonicotinic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylisonicotinic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 . It is one of the numerous organic compounds that are part of the comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethylisonicotinic acid hydrochloride consists of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The IUPAC name for this compound is 2,3-dimethylpyridine-4-carboxylic acid;hydrochloride . The molecular weight of this compound is 187.62 .Scientific Research Applications
Photocatalysis and Environmental Remediation
2,3-Dimethylisonicotinic acid hydrochloride has applications in photocatalysis and environmental remediation. For instance, Xu et al. (2007) demonstrated the photocatalytic degradation of herbicides such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) using TiO2 photocatalysis. The process is significantly influenced by the pH of the solution, which affects the adsorption of MMA and DMA on the TiO2 surface. The degradation follows the Langmuir-Hinshelwood kinetic model, and the addition of tert-butyl alcohol, a hydroxyl radical scavenger, dramatically reduces the degradation rate, indicating that *OH is the primary oxidant. This suggests potential applications in the direct removal of various arsenic species, streamlining the treatment process (Xu et al., 2007).
Biotransformation and Chemical Synthesis
The compound is also significant in biotransformation and chemical synthesis. Jin et al. (2011) isolated a strain of Rhodococcus erythropolis ZJB-09149 capable of transforming 2-chloro-3-cyanopyridine into 2-chloronicotinic acid, a precursor in pesticide and medicine synthesis. The study explored the effects of inducers and various carbon and nitrogen sources on the activity, offering insights into the biotransformation pathways and the enzymes involved, such as nitrile hydratase (NHase) and amidase (Jin et al., 2011).
Industrial Production and Process Optimization
2,3-Dimethylisonicotinic acid hydrochloride also finds use in industrial production and process optimization. For example, Zheng et al. (2018) explored the biocatalytic hydrolysis of chlorinated nicotinamides by an amidase signature (AS) family amidase from Pantoea sp. (Pa-Ami), which is promising for the industrial production of 2-chloronicotinic acid. The study highlighted the impact of chlorine substitution on the pyridine ring of nicotinamide on the activity of Pa-Ami and optimized the bioprocess for higher productivity (Zheng et al., 2018).
Analytical Chemistry and Species Determination
The compound also has relevance in analytical chemistry and species determination. Carrero et al. (2001) developed an on-line flow injection hydride generation atomic absorption spectrometry (FI-HG-AAS) system to study the effect of acid concentration on arsine generation from various arsenic species, including dimethylarsinic acid (DMAA). The study provided insights into the mechanisms of arsine generation and its dependence on acid concentration and the reaction medium, offering a methodological framework for the accurate determination of arsenic species in diverse samples (Carrero et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dimethylpyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-6(2)9-4-3-7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHMZCBFBLBDCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylisonicotinic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.